![molecular formula C15H12Br2ClNO B14212162 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- CAS No. 832690-99-0](/img/structure/B14212162.png)
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions, and a 2-chloroethoxy methyl group at the 9 position. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- typically involves the bromination of carbazole followed by the introduction of the 2-chloroethoxy methyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent reaction with 2-chloroethanol in the presence of a base like potassium carbonate or sodium hydride introduces the 2-chloroethoxy methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups via reactions such as Suzuki coupling or Kumada coupling.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Nucleophilic Substitution: The 2-chloroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Kumada Coupling: Uses Grignard reagents and nickel or palladium catalysts.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Carbazoles: Products of Suzuki or Kumada coupling.
Carbazole-quinones: Products of oxidation.
Dihydrocarbazoles: Products of reduction.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for use in OLEDs and solar cells.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its aromatic structure and functional groups.
Material Science: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers (electrons or holes) through its conjugated system. The bromine atoms and the 2-chloroethoxy group can influence the electronic properties by altering the electron density and the molecular orbitals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Similar structure but with a 2-ethylhexyl group instead of a 2-chloroethoxy methyl group.
3,6-Dibromo-9-phenyl-9H-carbazole: Similar structure but with a phenyl group at the 9 position.
3,6-Dibromo-9-hexyl-9H-carbazole: Similar structure but with a hexyl group at the 9 position.
Uniqueness
The presence of the 2-chloroethoxy methyl group in 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- makes it unique compared to other carbazole derivatives. This group can participate in additional chemical reactions, providing more versatility in synthetic applications. Additionally, the electronic effects of the 2-chloroethoxy group can influence the compound’s properties in organic electronics and other applications.
Eigenschaften
CAS-Nummer |
832690-99-0 |
|---|---|
Molekularformel |
C15H12Br2ClNO |
Molekulargewicht |
417.52 g/mol |
IUPAC-Name |
3,6-dibromo-9-(2-chloroethoxymethyl)carbazole |
InChI |
InChI=1S/C15H12Br2ClNO/c16-10-1-3-14-12(7-10)13-8-11(17)2-4-15(13)19(14)9-20-6-5-18/h1-4,7-8H,5-6,9H2 |
InChI-Schlüssel |
ZMNWDSAVXBJYSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C3=C(N2COCCCl)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



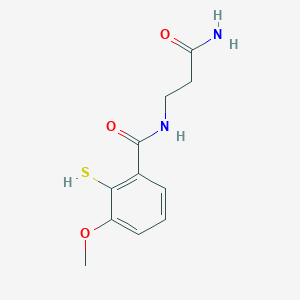


![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
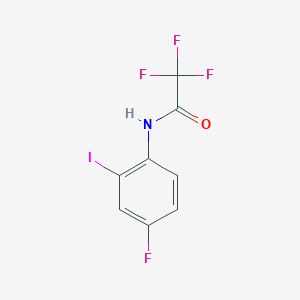

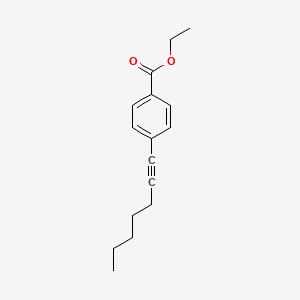
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
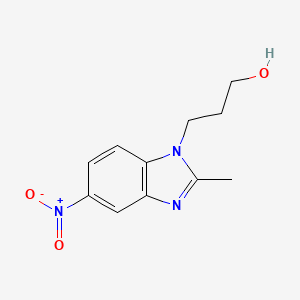
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
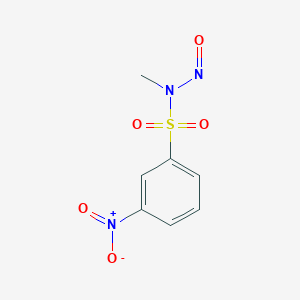
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
